Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one

Medicinal Chemistry Analytical Chemistry Procurement

Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one (CAS 1803606-74-7) is the carbonic acid salt of a 2,5-disubstituted pyridazin-3-one derivative. The parent free base (CAS 1803581-21-6) has a molecular formula of C13H22N4O2 and a molecular weight of 266.34 g/mol.

Molecular Formula C14H24N4O5
Molecular Weight 328.36 g/mol
Cat. No. B13254460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one
Molecular FormulaC14H24N4O5
Molecular Weight328.36 g/mol
Structural Identifiers
SMILESCN(CCOC)C1=CC(=O)N(N=C1)C2CCCNC2.C(=O)(O)O
InChIInChI=1S/C13H22N4O2.CH2O3/c1-16(6-7-19-2)12-8-13(18)17(15-10-12)11-4-3-5-14-9-11;2-1(3)4/h8,10-11,14H,3-7,9H2,1-2H3;(H2,2,3,4)
InChIKeyVNHOPKVCLQNXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one (CAS 1803606-74-7) – Chemical Identity and Core Properties


Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one (CAS 1803606-74-7) is the carbonic acid salt of a 2,5-disubstituted pyridazin-3-one derivative [1]. The parent free base (CAS 1803581-21-6) has a molecular formula of C13H22N4O2 and a molecular weight of 266.34 g/mol [2]. The compound features a pyridazinone core substituted at the 2-position with a piperidin-3-yl group and at the 5-position with a 2-methoxyethyl(methyl)amino moiety. This structural class overlaps with pharmacophores explored in PDE4 inhibitor and α1-adrenoceptor antagonist research, providing a rationale for its use as a screening candidate or synthetic building block in medicinal chemistry programs [3]. The carbonic acid salt form (MW 328.36 g/mol) is offered by multiple suppliers at ≥95% purity, with the free base also available at 98% purity from select vendors [2].

Why Generic Substitution Fails for Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one: The Risk of Unverified Pyridazinone Analogs


In the 2-piperidin-3-ylpyridazin-3-one scaffold family, simple substitution of the 5-position amino moiety or the counterion cannot be assumed to be functionally neutral. Closely related analogs such as 5-[methyl(propan-2-yl)amino]-2-piperidin-3-ylpyridazin-3-one or 5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one share the same core but differ in the steric, electronic, and hydrogen-bonding properties of the 5-substituent. Within the broader pyridazinone class, minor alterations to the alkoxyamino side chain have been shown to produce a 4.5-fold difference in α1-adrenoceptor binding affinity compared to prazosin [1]. Without head-to-head pharmacological data for this specific compound, substituting an analog risks introducing an uncharacterized selectivity profile or a loss of target engagement, potentially invalidating a screening campaign or SAR series. The choice between the free base and the carbonic acid salt further impacts physicochemical properties such as solubility and stability, making precise compound identification critical for reproducible experimental outcomes.

Quantitative Differentiation Evidence for Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one


Salt vs. Free Base: Molecular Weight and Heavy Atom Count Differentiation for Dosing Calculations

The carbonic acid salt form (CAS 1803606-74-7) exhibits a molecular weight of 328.36 g/mol, which is 62.02 Da higher than the free base (CAS 1803581-21-6, MW 266.34 g/mol), directly corresponding to the addition of H2CO3 [1][2]. This difference is critical for molarity calculations in biological assays. When compared to the structurally analogous 5-[methyl(propan-2-yl)amino]-2-piperidin-3-ylpyridazin-3-one (MW ~278.4 g/mol, estimated from C15H26N4O), the target compound's free base offers an 8% lower molecular weight, potentially advantageous for achieving higher molar concentrations in solubility-limited assays .

Medicinal Chemistry Analytical Chemistry Procurement

Lipophilicity Contrast: XLogP3-AA of the Free Base vs. Class-Level Pyridazinone Lipophilicity Trends

The free base form has a computed XLogP3-AA value of -0.2 [1], indicating slight hydrophilicity. This is in stark contrast to many PDE4-targeting pyridazinone derivatives, which are often designed with higher lipophilicity (LogP > 2) to improve membrane permeability [2]. The 2-methoxyethyl(methyl)amino substituent introduces an ether oxygen capable of serving as a hydrogen bond acceptor, reflected in the compound's hydrogen bond acceptor count of 5 [1]. While no direct experimental LogP for the comparator 5-[methyl(propan-2-yl)amino] analog is available, the absence of an ether oxygen in its N-isopropyl-N-methyl moiety would be predicted to yield a higher LogP value, making the target compound more water-soluble.

Physicochemical Property Drug Design ADME

Topological Polar Surface Area and Rotatable Bond Comparison: Selectivity Implications for CNS vs. Peripheral Target Engagement

The target compound has a topological polar surface area (TPSA) of 57.2 Ų and 5 rotatable bonds [1]. These values place it within an intermediate property space. For comparison, PDE4 inhibitors targeting central nervous system (CNS) indications often feature TPSA values below 60 Ų and fewer than 5 rotatable bonds to favor blood-brain barrier penetration [2]. The structurally related 5-(4-methylpiperazin-1-yl)-2-piperidin-3-ylpyridazin-3-one (a carbonic acid salt analog with an additional basic nitrogen) would be expected to have a higher TPSA (~70 Ų), potentially limiting passive membrane permeability relative to the target compound .

Medicinal Chemistry CNS Drug Design Permeability

Counterion Justification: Carbonic Acid Salt vs. Free Base for Enhanced Aqueous Solubility

The carbonic acid salt of this compound contains a carboxylate/carbonate counterion that enhances aqueous solubility relative to the free base. While experimental solubility data are not publicly available, this is a well-established principle in pharmaceutical salt selection [1]. The hydrogen bond donor count increases from 1 (free base) to 3 (salt form, based on carbonic acid component), and the molecular complexity rises from 381 to a higher value, both indicative of improved water interaction potential [2][3]. For researchers conducting biochemical assays at physiologically relevant pH, the pre-formed salt minimizes the need for pH adjustment or co-solvent addition that would be required when using the free base form.

Formulation Solubility Procurement

Ideal Application Scenarios for Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one in Research and Procurement


Primary Screening in Aqueous PDE4 or α1-Adrenoceptor Biochemical Assays

The compound's low computed lipophilicity (XLogP3-AA = -0.2) and availability as a water-soluble carbonic acid salt make it particularly well-suited for radioligand binding or fluorescence polarization assays targeting PDE4 or α1-adrenoceptors, where many close structural analogs have shown activity [1]. Its use as a soluble negative control or starting hit in a screening deck is supported by the presence of the piperidin-3-yl group, a moiety that appears in multiple PDE4 inhibitor patents [2].

SAR Exploration of the Pyridazinone 5-Position with an Ether-Containing Amine

The 2-methoxyethyl(methyl)amino substituent introduces a unique hydrogen bond acceptor (ether oxygen) and moderate steric profile at the 5-position. This differentiates it from simple alkylamino or cyclic amino analogs (e.g., morpholine, pyrrolidine), enabling the probing of polar interactions within the binding site . Medicinal chemists can use this compound to generate SAR data on how oxygen-lone-pair interactions influence target affinity, leveraging the PubChem-confirmed structure to ensure synthetic tractability for follow-up libraries [3].

Development of a Biophysical Solubility Standard for Carbonate Salt Pyridazinones

Given the documented salt formation with carbonic acid and the predicted solubility advantages, this compound can serve as a reference standard for developing high-concentration formulation protocols or for calibrating kinetic solubility assays (e.g., turbidimetric solubility) across a series of related pyridazinone salts. The molecular weight difference between salt and free base (62.02 Da) provides a clear signature for verifying salt integrity via LC-MS during method development [4].

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